Dalbraminol
Description
Contextualization within Modern Pharmaceutical Chemistry
Dalbraminol is a chemical compound classified as a beta-adrenergic blocker. ncats.iotargetmol.com In the landscape of modern pharmaceutical chemistry, beta-blockers are a significant class of drugs primarily investigated for their cardiovascular effects. ijrpc.com These agents function by competitively inhibiting the actions of catecholamines at beta-adrenergic receptors. ijrpc.com The study of compounds like this compound is part of ongoing research to explore and understand the therapeutic potential of molecules that interact with these receptors. ijrpc.comontosight.ai
The development and investigation of beta-blockers have been a cornerstone of cardiovascular pharmacology since the mid-20th century. ijrpc.com Research in this area focuses on modifying the structure of these molecules to enhance their specificity, solubility, permeability, and distribution to achieve desired therapeutic characteristics. ijrpc.com this compound, with its distinct chemical structure, represents one such molecule within this extensive field of study. ijrpc.com
Historical Trajectory of this compound Discovery and Initial Characterization
This compound was developed by the pharmaceutical company Boehringer Mannheim. ncats.io It is chemically identified as 1-Phenoxy-3-({2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]ethyl}amino)-2-propanol. wikipedia.org The initial characterization of this compound established it as a beta-blocker. ncats.iotargetmol.comtargetmol.jp
Key identifiers and properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C17H26N4O2 |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 81528-80-5 |
| UNII | 7GDN12Q42M |
Sources: ncats.iotargetmol.comijrpc.comwikipedia.orgtargetmol.jpdrugfuture.comnih.gov
Current Paradigms and Emerging Research Directions for this compound
Contemporary research involving this compound extends beyond its foundational classification as a beta-blocker. While its primary mechanism relates to cardiovascular applications, recent studies have explored its potential in other domains. ontosight.ainih.gov One notable area of emerging research has been in the context of drug repositioning, where existing compounds are evaluated for new therapeutic uses. nih.gov
For instance, a 2020 study utilized virtual screening of the ChEMBL database to identify potential drug candidates against the main protease of the SARS-CoV-2 virus. nih.gov In this computational screening, this compound was identified as one of the potential anti-SARS-CoV-2 drug candidates due to its predicted high binding affinity with the viral protease. nih.gov This highlights a modern research paradigm where computational methods are used to quickly identify compounds that may have novel applications, prompting further investigation. nih.gov Research into compounds like this compound is ongoing as scientists continue to explore their potential in various medical fields. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
81528-80-5 |
|---|---|
Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-phenoxy-3-[2-[(1,3,5-trimethylpyrazol-4-yl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C17H26N4O2/c1-13-17(14(2)21(3)20-13)19-10-9-18-11-15(22)12-23-16-7-5-4-6-8-16/h4-8,15,18-19,22H,9-12H2,1-3H3 |
InChI Key |
CRKZWPJRHFAGCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dalbraminol and Analogues
Strategies for Asymmetric Synthesis of Dalbraminol Stereoisomers
The pharmacological activity of many aryloxypropanolamines is known to be stereospecific, with one enantiomer often exhibiting significantly higher potency. fda.gov This has driven the development of asymmetric synthetic routes to produce enantiomerically pure stereoisomers of this compound.
A common strategy for the asymmetric synthesis of related beta-blockers involves the use of a chiral building block. wikipedia.orgnih.gov One such approach starts with a chiral epoxide, which can be reacted with the appropriate amine to yield the desired stereoisomer. For instance, an asymmetric epoxide precursor can be prepared from p-acetamidophenol and an enantiomeric 3-(tosyloxy)-1,2-epoxypropane. nih.gov This chiral epoxide then serves as a key intermediate that can be coupled with the specific amine side-chain of this compound.
Another powerful technique is the Sharpless asymmetric epoxidation, which allows for the enantioselective synthesis of epoxides from allylic alcohols. youtube.com This method could be adapted for the synthesis of a chiral precursor to this compound. Furthermore, asymmetric catalysis can be applied in diastereoselective synthesis, where the stereochemistry of the catalyst dictates the configuration of the product. nih.gov
Kinetic resolution is another established method for separating enantiomers. labinsights.nl This can be achieved through chemical or enzymatic means, where one enantiomer reacts faster than the other, allowing for their separation. For example, chiral oxazaborolidines have been used as catalysts in the asymmetric reduction of ketones, which could be a key step in a synthetic route to a specific this compound stereoisomer. labinsights.nl
Table 1: Comparison of Asymmetric Synthesis Strategies for Aryloxypropanolamines
| Strategy | Description | Key Reagents/Catalysts | Advantages |
| Chiral Building Blocks | Use of pre-synthesized enantiomerically pure starting materials. | Chiral epoxides, chiral glycidol derivatives. | Well-established, predictable stereochemical outcome. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Sharpless epoxidation reagents, chiral oxazaborolidines, transition metal complexes with chiral ligands. | High enantiomeric excess, catalytic amounts of chiral material needed. |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst. | Enzymes (lipases), chiral resolving agents. | Can be applied to racemic mixtures. |
Development of Novel and Efficient Synthetic Pathways
More recent developments focus on streamlining these processes. For example, one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency. nih.gov The development of new catalytic systems, such as those based on palladium or other transition metals, has enabled the rapid assembly of complex molecular scaffolds. These catalytic cross-coupling reactions can be instrumental in constructing the core structure of this compound analogues.
The synthesis of the pyrazole moiety, a key feature of this compound, can be achieved through various methods, including the reaction of a β-diketone with hydrazine. The specific substitution pattern on the pyrazole ring in this compound (1,3,5-trimethyl) would be established by using appropriately substituted starting materials.
Green Chemistry Principles Applied to this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nih.govmdpi.com For the synthesis of this compound, this translates to several potential improvements over traditional methods.
One key principle is the use of safer and more environmentally benign solvents. mdpi.com Efforts are being made to replace hazardous solvents with greener alternatives like water, ethanol, or even solvent-free reaction conditions. mdpi.comresearchgate.net The use of microwave irradiation can also contribute to greener synthesis by reducing reaction times and energy consumption. rsc.org
Atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another central concept of green chemistry. rsc.org The development of catalytic reactions and one-pot syntheses directly contributes to improving atom economy by reducing the number of steps and the generation of waste. nih.gov The use of renewable starting materials is also a growing area of interest in pharmaceutical synthesis. thepharmajournal.com
Table 2: Application of Green Chemistry Principles to Aryloxypropanolamine Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Safer Solvents | Replacing chlorinated solvents with water, ethanol, or supercritical fluids. | Reduced toxicity and environmental pollution. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product (e.g., catalytic reactions). | Minimized waste generation. |
| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. | Reduced reaction times and energy consumption. |
| Renewable Feedstocks | Exploring the use of bio-based starting materials. | Reduced reliance on fossil fuels. |
Process Chemistry Innovations for Large-Scale Production
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. pharmaron.com Process chemistry focuses on developing safe, efficient, and scalable synthetic routes suitable for manufacturing. For this compound, this would involve optimizing reaction conditions, minimizing the use of hazardous reagents, and developing robust purification methods.
A key aspect of process development is ensuring the safety of the chemical transformations when performed on a large scale. pharmaron.com This includes a thorough evaluation of reaction thermodynamics and kinetics to prevent runaway reactions. The choice of reagents and solvents is also critical, with a preference for those that are less toxic, more stable, and easier to handle.
Continuous flow chemistry is an emerging technology in pharmaceutical manufacturing that offers several advantages over traditional batch processing. pharmaron.com In a flow system, reagents are continuously pumped through a reactor, allowing for better control over reaction parameters such as temperature and pressure. This can lead to improved yields, higher purity, and enhanced safety, making it an attractive option for the large-scale production of this compound.
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
The use of enzymes as catalysts (biocatalysis) in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity) and mild reaction conditions. nih.govmonash.edu Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysts to create efficient and elegant synthetic routes. nih.gov
For the synthesis of chiral aryloxypropanolamines like this compound, lipases are commonly used for the kinetic resolution of racemic intermediates. nih.gov This enzymatic resolution can provide access to enantiomerically pure building blocks that can then be converted to the final drug substance. Alcohol dehydrogenases (ADHs) are another class of enzymes that can be used for the asymmetric reduction of ketones to produce chiral alcohols, which are key intermediates in the synthesis of beta-blockers. mdpi.com
The development of engineered enzymes through directed evolution is expanding the toolbox of biocatalysts available for pharmaceutical synthesis. semanticscholar.org These tailored enzymes can exhibit enhanced activity, stability, and selectivity for non-natural substrates, opening up new possibilities for the biocatalytic synthesis of complex molecules like this compound.
Table 3: Enzymes in the Synthesis of Chiral Aryloxypropanolamines
| Enzyme Class | Reaction Type | Application |
| Lipases | Kinetic resolution of racemic alcohols or esters. | Separation of enantiomers of key synthetic intermediates. |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones. | Enantioselective synthesis of chiral alcohol precursors. |
| Halohydrin Dehalogenases | Stereoselective ring-opening of epoxides or ring-closure of halohydrins. | Synthesis of chiral epoxides and diols. |
| Monoamine Oxidases (MAOs) | Deracemization of amines. | Direct conversion of a racemic amine to a single enantiomer. |
Molecular Pharmacology and Receptor Interaction Dynamics of Dalbraminol
Dalbraminol as a Beta-Adrenergic Receptor Antagonist: Fundamental Principles
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that bind to beta-adrenergic receptors (β-adrenoceptors), thereby blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action inhibits the normal sympathetic effects mediated by these receptors.
Competitive Binding Kinetics and Thermodynamics at Beta-Adrenergic Receptors
The interaction of beta-blockers with β-adrenoceptors is typically characterized by competitive binding. This means that the antagonist (in this case, a beta-blocker) and the endogenous agonist (e.g., norepinephrine) compete for the same binding site on the receptor. The binding is a reversible process governed by the principles of mass action.
The kinetics of this interaction involve the rates of association (kon) and dissociation (koff) of the antagonist with the receptor. The ratio of these rates (koff/kon) determines the equilibrium dissociation constant (Kd), which is a measure of the affinity of the antagonist for the receptor. A lower Kd value indicates a higher affinity.
The thermodynamics of beta-blocker binding provide insight into the forces driving the interaction. The change in Gibbs free energy (ΔG) upon binding is related to the affinity of the drug for the receptor. This free energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. Enthalpy changes are associated with the formation of bonds (e.g., hydrogen bonds, van der Waals forces) between the drug and the receptor, while entropy changes relate to the change in disorder of the system upon binding, including the displacement of water molecules from the binding site. The binding of antagonists to receptors is often an entropy-driven process.
Table 1: General Principles of Competitive Binding Kinetics and Thermodynamics for Beta-Blockers
| Parameter | Description | Significance for Beta-Blockers |
| Association Rate (kon) | The rate at which the beta-blocker binds to the beta-adrenergic receptor. | Influences the speed of onset of receptor blockade. |
| Dissociation Rate (koff) | The rate at which the beta-blocker unbinds from the receptor. | A slower dissociation rate can lead to a longer duration of action. |
| Equilibrium Dissociation Constant (Kd) | The concentration of beta-blocker at which 50% of the receptors are occupied at equilibrium. | A lower Kd indicates higher binding affinity. |
| Gibbs Free Energy (ΔG) | The overall energy change upon binding, indicating the spontaneity of the interaction. | A more negative ΔG corresponds to a higher affinity. |
| Enthalpy (ΔH) | The heat change associated with bond formation between the drug and receptor. | Can be favorable (negative) or unfavorable (positive). |
| Entropy (ΔS) | The change in the degree of randomness or disorder of the system upon binding. | Often a major driving force for antagonist binding due to the displacement of ordered water molecules. |
Conformational Dynamics of this compound-Receptor Complexes
G protein-coupled receptors (GPCRs), such as the beta-adrenergic receptors, are not static structures but exist in a dynamic equilibrium of different conformational states. The binding of a ligand, be it an agonist or an antagonist, can stabilize a particular conformation.
When an agonist binds, it typically stabilizes an "active" conformation of the receptor, which can then interact with and activate downstream signaling proteins. In contrast, a neutral antagonist, like many beta-blockers, binds to the receptor and stabilizes an "inactive" or "resting" conformational state. By doing so, it prevents the receptor from adopting the active conformation required for signal transduction, even in the presence of an agonist.
The study of these conformational dynamics is complex and often involves techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling to understand how the binding of a beta-blocker alters the three-dimensional structure of the receptor.
Agonist-Receptor-Antagonist Ternary Complex Formation
In the context of competitive antagonism, the formation of a stable ternary complex involving the agonist, receptor, and antagonist simultaneously is generally not considered the primary mechanism of action. Instead, the agonist and antagonist are in a dynamic competition for the receptor's binding site.
However, the concept of a ternary complex is central to the action of agonists, which promote the formation of an agonist-receptor-G protein complex. The binding of an antagonist prevents the initial step of this process by occupying the agonist binding site, thereby precluding the formation of a productive signaling complex.
Mechanisms of Beta-Adrenergic Receptor Signal Transduction Modulation
By blocking the binding of endogenous agonists, beta-blockers modulate the downstream signaling pathways that are normally activated by beta-adrenergic receptors.
G-Protein Coupled Receptor (GPCR) Activation and Deactivation Pathways
Beta-adrenergic receptors are classic examples of GPCRs. When an agonist binds, the receptor undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G protein (typically Gs for β1 and β2 receptors). This promotes the exchange of GDP for GTP on the α-subunit of the G protein (Gαs).
The GTP-bound Gαs then dissociates from the βγ-subunits and activates its downstream effector, adenylyl cyclase. The signaling is terminated by the intrinsic GTPase activity of the Gαs subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the G protein heterotrimer and its return to the inactive state.
Beta-blockers, by preventing the initial agonist binding, inhibit this entire activation cycle from commencing.
Downstream Intracellular Signaling Cascades (e.g., cAMP, PKA)
The primary downstream effector of Gαs-coupled beta-adrenergic receptors is the enzyme adenylyl cyclase. Once activated, adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP is a crucial second messenger that, in turn, activates Protein Kinase A (PKA).
PKA is a serine/threonine kinase that phosphorylates a multitude of intracellular proteins, leading to a wide range of cellular responses. For example, in cardiac muscle cells, PKA phosphorylation of calcium channels leads to increased calcium influx and enhanced contractility.
By blocking the activation of adenylyl cyclase, beta-blockers prevent the rise in intracellular cAMP levels and the subsequent activation of PKA. This blunts the cellular responses to sympathetic stimulation.
Table 2: Modulation of Beta-Adrenergic Signaling by Beta-Blockers
| Signaling Component | Action with Agonist | Effect of Beta-Blocker |
| Beta-Adrenergic Receptor | Activates Gs protein | Prevents activation |
| Gs Protein | Exchanges GDP for GTP | Remains in inactive GDP-bound state |
| Adenylyl Cyclase | Activated by Gαs-GTP | Remains inactive |
| cAMP | Levels increase | Levels remain at baseline |
| Protein Kinase A (PKA) | Activated by cAMP | Remains inactive |
| Cellular Response | E.g., increased heart rate, muscle contraction | Sympathetic stimulation is blocked |
Receptor Desensitization and Internalization Processes
Upon prolonged or repeated exposure to agonists, beta-adrenergic receptors, the primary targets of this compound, undergo a process of desensitization, which leads to a diminished response. This is a crucial physiological feedback mechanism to prevent overstimulation of cells. The process is often initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for proteins called β-arrestins.
The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade and leading to desensitization. Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, which facilitates the internalization of the receptor from the cell surface into intracellular vesicles. nih.gov This sequestration of receptors away from the cell surface further contributes to the desensitization process. The internalized receptors can then be either dephosphorylated and recycled back to the cell surface, resensitizing the cell to further stimulation, or they can be targeted for degradation in lysosomes, leading to a long-term reduction in receptor number, known as down-regulation. nih.gov The specific dynamics of this compound in inducing receptor desensitization and internalization are subjects of ongoing research to fully characterize its pharmacological profile.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a drug candidate like this compound. wikipedia.orgcontractpharma.com SAR explores how modifications to the chemical structure of a molecule affect its biological activity, while SPR investigates the relationship between the structure and its physicochemical properties, such as solubility and stability. wikipedia.orgcontractpharma.com
Identification of Key Pharmacophoric Features for Receptor Binding
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For beta-adrenergic receptor antagonists like this compound, key pharmacophoric features typically include a protonatable amine, a hydroxyl group on the β-carbon of the side chain, and an aromatic ring system. nih.gov The protonated amine forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the receptor. The hydroxyl group is involved in a key hydrogen bond with an asparagine residue in transmembrane domain 7. The aromatic moiety engages in van der Waals and hydrophobic interactions within a binding pocket formed by several transmembrane helices. The specific arrangement and nature of the substituents on the aromatic ring and the amine can significantly influence the affinity and selectivity of the compound for different beta-adrenergic receptor subtypes.
Design and Synthesis of Novel this compound Analogues Based on SAR
Based on the understanding of this compound's SAR, medicinal chemists can design and synthesize novel analogues with potentially improved properties. drugdesign.orgrroij.com This iterative process involves systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in biological activity. rroij.com For instance, alterations to the aromatic ring system could be explored to enhance selectivity for a particular receptor subtype. Modifications to the linker between the aromatic ring and the amino-ethanol side chain could be made to optimize the spatial orientation of the key interacting groups within the receptor binding site. Furthermore, substitutions on the amine nitrogen can influence both potency and pharmacokinetic properties. The synthesis of these new chemical entities allows for a deeper understanding of the SAR and can lead to the identification of compounds with superior therapeutic profiles. nih.govresearchgate.net
Stereochemical Influences on Receptor Affinity and Efficacy
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. As is common with chiral drugs, the different stereoisomers (enantiomers) can exhibit significantly different pharmacological properties. nih.gov This is because biological macromolecules, such as receptors, are themselves chiral and can therefore differentiate between the enantiomers of a drug molecule. nih.gov Typically, for beta-blockers, the (S)-enantiomer is significantly more potent in its receptor blocking activity than the (R)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophoric groups, which allows the (S)-enantiomer to form a more complementary and stable interaction with the chiral binding site of the beta-adrenergic receptor. Therefore, understanding the stereochemical influences on receptor affinity and efficacy is critical for the development of this compound as a therapeutic agent. nih.gov
Receptor Selectivity and Specificity Profiling of this compound
The selectivity of a drug for its intended target over other related targets is a critical determinant of its therapeutic efficacy and side-effect profile. nih.govnih.gov For this compound, which acts on adrenergic receptors, its selectivity profile across the different subtypes of these receptors is of paramount importance.
Discrimination Among Beta-1, Beta-2, and Beta-3 Adrenergic Receptor Subtypes
The beta-adrenergic receptors are classified into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). These subtypes are differentially expressed in various tissues and mediate distinct physiological effects. β1-adrenergic receptors are predominantly found in the heart and are responsible for increasing heart rate and contractility. β2-adrenergic receptors are prevalent in the smooth muscle of the bronchi and blood vessels, where they mediate relaxation. β3-adrenergic receptors are primarily located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis.
Analysis of Off-Target Receptor Interactions
The assessment of a drug's off-target receptor interactions is a crucial component of modern pharmacological profiling, providing insights into potential side effects and alternative therapeutic applications. This process typically involves screening the compound against a wide panel of receptors, ion channels, and enzymes to determine its binding affinities at non-primary targets.
For this compound, there is a conspicuous lack of such data in the accessible scientific literature. Searches for receptor binding profiles or off-target screening results for this compound have not yielded any specific information. Consequently, it is not possible to construct a data table of its off-target receptor interactions, as no research findings on this topic appear to have been published.
Functional Selectivity (Bias) in Receptor Signaling
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. nih.gov This phenomenon has garnered significant interest in drug discovery as it offers the potential to develop more selective therapeutics with fewer adverse effects. mdpi.com The investigation of functional selectivity typically involves comparing a ligand's potency and efficacy in activating G protein-dependent pathways versus β-arrestin recruitment. researchgate.net
As with its off-target profile, there is no available research that has investigated the functional selectivity of this compound. Studies exploring its potential to act as a biased agonist or antagonist at its primary beta-adrenergic targets, or any other receptor, have not been reported in the scientific literature. Therefore, a detailed analysis of its functional selectivity, including data tables on G protein activation versus β-arrestin recruitment, cannot be provided at this time.
Computational Chemistry and in Silico Molecular Modeling of Dalbraminol
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations
The synergistic use of Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations provides a powerful framework for a detailed investigation of Dalbraminol at an atomistic level. These methods are crucial for understanding the molecule's intrinsic properties and its behavior in complex biological environments.
Detailed Conformational Analysis and Energetics of this compound
The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. tandfonline.com For a molecule like this compound, with multiple rotatable bonds, conformational analysis is essential to identify low-energy, biologically relevant structures. nih.govirbbarcelona.org
Quantum Mechanical Approaches: QM methods, such as Density Functional Theory (DFT), are employed to perform high-accuracy calculations on the geometry and energy of different conformers. nih.gov These calculations can elucidate the stereoelectronic interactions that govern conformational stability. researchgate.net By systematically rotating the key dihedral angles in this compound's structure, a potential energy surface can be mapped to identify stable, low-energy conformations. The energetic cost for the molecule to adopt a specific "bioactive conformation" required for receptor binding, which may not be its global minimum energy state, can be quantified. irbbarcelona.org
Molecular Dynamics Simulations: MD simulations complement QM studies by exploring the conformational landscape of this compound over time, providing insights into its dynamic behavior. biorxiv.org These simulations model the molecule's movements by solving Newton's equations of motion, allowing for the observation of transitions between different conformational states and their relative populations at equilibrium. nih.gov
Table 1: Hypothetical Relative Energies of Key this compound Conformers
This table illustrates a hypothetical set of results from a QM-based conformational analysis, highlighting the relative stability of different spatial arrangements of the molecule.
| Conformer ID | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
| D-Conf-01 | 178.5° | 60.2° | 0.00 | 45.3 |
| D-Conf-02 | -65.3° | 58.9° | 1.25 | 20.1 |
| D-Conf-03 | 175.9° | -177.3° | 2.10 | 12.8 |
| D-Conf-04 | 68.1° | -175.5° | 3.50 | 5.2 |
Note: This data is hypothetical and for illustrative purposes, based on typical findings for flexible drug-like molecules.
Investigation of this compound in Various Solvent Environments
The solvent environment significantly influences the conformation and properties of a drug molecule. rutgers.edu MD simulations are particularly well-suited for studying these effects by explicitly modeling the interactions between this compound and surrounding solvent molecules, typically water. mdpi.comnih.gov
By simulating this compound in an aqueous environment, researchers can analyze the reorganization of water molecules around the solute and its impact on the ligand's conformational preferences. cambridgemedchemconsulting.comnih.gov The formation and breaking of hydrogen bonds between this compound and water can be monitored, providing insights into its solubility and the desolvation penalty upon binding to a receptor's active site. acs.org Comparing simulations in different solvents (e.g., water, DMSO) can reveal how polarity affects the conformational equilibrium. rutgers.edu
Table 2: Hypothetical Solvent Effects on this compound's Radius of Gyration
This table presents hypothetical data from MD simulations, showing how the "compactness" of this compound's structure might change in different solvent environments.
| Solvent | Dielectric Constant | Average Radius of Gyration (Å) | Predominant Conformation Type |
| Vacuum | 1 | 4.8 | Extended |
| Water | 78.4 | 4.2 | Compact/Folded |
| DMSO | 46.7 | 4.5 | Semi-Extended |
Note: This data is illustrative, based on general principles of solvent effects on flexible molecules.
Protein-Ligand Binding Free Energy Calculations
Accurately predicting the binding affinity between a ligand and its protein target is a primary goal of computational drug design. nih.govspringernature.com Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), often used in conjunction with MD simulations, are considered rigorous approaches for calculating the relative or absolute binding free energies. mpg.depnas.org
These "alchemical" free energy calculations simulate a non-physical pathway to transform the ligand into a solvent molecule both in the solvated state and when bound to the protein. plos.org The difference in the free energy of these two transformations yields the binding free energy. nih.govspringernature.com Such calculations could be applied to the this compound-adrenergic receptor complex to provide a quantitative prediction of its binding affinity, offering a deeper understanding of the thermodynamics driving the interaction. nih.gov
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are fundamental computational techniques used to predict how a ligand binds to a receptor and to identify new potential drug targets. nih.govspringernature.com
Prediction of Binding Modes and Affinities with Adrenergic Receptors
As a known beta-blocker, the primary targets for this compound are the β-adrenergic receptors (β1-AR and β2-AR). njppp.comnjppp.com Molecular docking simulations are employed to predict the most likely binding pose of this compound within the active site of these G-protein coupled receptors (GPCRs). irbbarcelona.orgmdpi.com
In this process, the 3D structure of the adrenergic receptor is used as a template. The docking algorithm then samples a vast number of possible orientations and conformations of this compound within the receptor's binding pocket, scoring each pose based on a function that approximates the binding free energy. njppp.comnih.gov The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the receptor, which are crucial for its antagonist activity. biorxiv.orgmdpi.com
Table 3: Hypothetical Docking Results of this compound with Adrenergic Receptors
This table illustrates the kind of data a molecular docking study would generate, predicting the binding affinity and key interactions of this compound with its primary targets.
| Target Receptor | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) | Key Interacting Residues |
| β1-Adrenergic Receptor | -9.8 | 35 | Asp121, Ser212, Phe325 |
| β2-Adrenergic Receptor | -9.2 | 78 | Asp113, Ser207, Tyr316 |
Note: This data is hypothetical, based on typical docking scores and interactions observed for beta-blockers with adrenergic receptors.
Identification of Novel Potential Molecular Targets (e.g., in drug repurposing initiatives)
Virtual screening is a powerful strategy for drug repurposing, where existing drugs are computationally tested against a wide array of biological targets to find new therapeutic uses. plos.orgresearchgate.netresearchgate.netcresset-group.com this compound's known safety profile makes it an attractive candidate for such initiatives.
In a large-scale virtual screening effort, the 3D structure of this compound would be docked against a library of hundreds or thousands of different protein structures. acs.org Hits are identified based on favorable docking scores and plausible binding modes. This approach can uncover unexpected interactions and suggest novel therapeutic applications for this compound beyond its established role as a beta-blocker. For instance, one study has already identified this compound as a potential inhibitor of the SARS-CoV-2 main protease through virtual screening. rsc.org Further screening against other target classes, such as kinases, ion channels, or other GPCRs, could reveal additional repurposing opportunities. nih.govspringernature.comacs.org
Ligand-Based and Structure-Based Virtual Screening Strategies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. bohrium.com This process can be broadly categorized into two main strategies: ligand-based and structure-based virtual screening. mmsl.czscielo.br
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional (3D) structure of the biological target is unknown, but a set of molecules with known activity (ligands) is available. mmsl.cz The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. For this compound, an LBVS approach would involve using its known structure as a template to search for other compounds. Methods include 2D similarity searching, which compares topological features, and 3D shape-based screening, which aligns molecules to assess volumetric overlap. Another powerful LBVS technique is pharmacophore modeling, where a model is built based on the essential steric and electronic features of this compound required for its beta-blocking activity. This pharmacophore—comprising features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—is then used as a 3D query to filter large chemical databases for molecules that match these spatial arrangements. scielo.br
Structure-Based Virtual Screening (SBVS) , conversely, requires the 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. frontiersin.org The primary method in SBVS is molecular docking, which computationally predicts the preferred orientation and binding affinity of a ligand when bound to the target's active site. scielo.brfrontiersin.org
A practical application of SBVS for this compound was demonstrated in a study identifying potential inhibitors for the main protease (Mpro) of SARS-CoV-2. In this research, structure-based virtual screening of the ChEMBL database was performed against the crystal structure of the Mpro homodimer. This compound was identified as a potential noncovalent inhibitor with a high predicted binding affinity. This finding suggests a new potential therapeutic application for this compound beyond its established role as a beta-blocker and highlights the power of SBVS in drug repurposing.
| Strategy | Principle | Requirement | Application Example for this compound |
|---|---|---|---|
| Ligand-Based Virtual Screening (LBVS) | Molecules similar to a known active ligand are likely to have similar activity. | Structure of an active ligand (e.g., this compound). | Searching for novel beta-blockers using this compound's pharmacophore. |
| Structure-Based Virtual Screening (SBVS) | Predicting the binding of ligands to a target's 3D structure. | 3D structure of the biological target (e.g., β-adrenergic receptor or SARS-CoV-2 Mpro). | Identification of this compound as a potential inhibitor of SARS-CoV-2 Mpro via molecular docking. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models are valuable for predicting the activity of novel compounds and for understanding which molecular properties are crucial for bioactivity.
Developing a QSAR model for this compound's biological activities would first require a dataset of structurally similar compounds with experimentally measured activities. For its primary function as a beta-blocker, this would involve a series of aryloxypropanolamine analogues and their corresponding binding affinities for the β-adrenergic receptor. nih.govtandfonline.com
The process involves several key steps:
Data Collection: Assembling a series of beta-blockers with known activities.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Describing atomic connectivity.
Physicochemical descriptors: Such as LogP (lipophilicity), molecular weight, and polar surface area.
Electronic descriptors: Like HOMO/LUMO energies and dipole moment, often calculated using quantum chemistry methods. researchgate.net
3D descriptors: Related to the molecule's shape and volume.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is constructed that correlates a subset of these descriptors with the biological activity. frontiersin.orgmdpi.com
Validation: The model's predictive power is rigorously tested using internal cross-validation and an external test set of compounds not used during model training.
A hypothetical QSAR model for beta-blockers like this compound might reveal that a specific combination of lipophilicity, the presence of a hydrogen-bonding secondary amine, and the electronic properties of the aromatic ring are key for high-affinity binding. frontiersin.org
| Descriptor Type | Example Descriptor | Potential Influence on this compound's Activity |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and access to the receptor binding site. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding capacity and membrane transport. |
| Electronic | HOMO/LUMO Energy Gap | Relates to molecular reactivity and stability in the binding pocket. |
| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule, affecting fit within the receptor. |
Chemoinformatic toolkits are essential for the rational design of new molecules based on existing scaffolds like this compound. novamechanics.com Software packages such as RDKit, DataWarrior, and commercial platforms provide the functionalities needed to enumerate, filter, and prioritize new derivatives. scilit.comacs.org
The process for designing this compound derivatives would typically involve:
Scaffold Definition: The core structure of this compound (the aryloxypropanolamine scaffold) is defined.
Reaction-Based Enumeration: Virtual libraries of derivatives are generated by applying known chemical reactions to the this compound scaffold, using databases of available building blocks. novamechanics.com This ensures that the designed molecules are synthetically feasible.
Property Filtering: The generated library is filtered based on key physicochemical properties to ensure drug-likeness. This often involves applying rules like Lipinski's Rule of Five and calculating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. acs.org
Activity Prediction: The previously developed QSAR model can be applied to this virtual library to predict the beta-blocking activity of the new derivatives, prioritizing the most promising candidates for synthesis.
De Novo Drug Design Approaches Utilizing this compound Scaffolds
De novo drug design aims to create entirely new molecules, either by piecing together small molecular fragments or by decorating a central scaffold. nih.govijpsonline.com The this compound structure can serve as an excellent starting point for such strategies.
Two main approaches are relevant:
Fragment-Based Linking: In this method, the this compound molecule could be computationally broken down into key fragments (e.g., the phenoxy group, the propanolamine (B44665) linker, and the trimethyl-pyrazolyl group). These fragments, or similar ones known to bind to the target, can then be computationally linked together in novel ways within the receptor's active site to generate new molecules. frontiersin.org
Scaffold Hopping and Decoration: This approach aims to replace the core this compound scaffold with a chemically distinct one while retaining the same 3D arrangement of key functional groups (the pharmacophore). researchgate.net This can lead to the discovery of novel chemotypes with potentially improved properties, such as better selectivity or a different side-effect profile. frontiersin.org Alternatively, the existing this compound scaffold can be "decorated" by growing new substituents from specific attachment points, guided by the shape and properties of the target's binding pocket to optimize interactions. nih.gov Modern methods often employ generative AI and deep learning to explore the vast chemical space and design novel, synthesizable molecules with desired properties. acs.org
Biopharmaceutical Research and Advanced Formulation Science for Dalbraminol
Research into Controlled Release and Sustained Delivery Systems for Dalbraminol
Controlled and sustained delivery systems are designed to release a drug in a predetermined manner over an extended period. nih.gov This approach can maintain consistent therapeutic levels, reduce dosing frequency, and minimize side effects. bioline.org.br For a compound like this compound, these systems would be crucial for optimizing its therapeutic effect.
Polymer-Based Drug Delivery Technologies (e.g., Hydrogels, Microparticles)
Polymer-based systems are a cornerstone of controlled drug delivery due to their versatility and biocompatibility. nih.gov Biodegradable polymers are often used to create matrices that encapsulate a drug, releasing it as the polymer breaks down. nih.govmdpi.com
Hydrogels: These are crosslinked polymer networks that can absorb large amounts of water or biological fluids. mdpi.com Their porous structure allows for the encapsulation and subsequent sustained release of therapeutic agents. mdpi.com The release rate can be controlled by modifying the polymer density and crosslinking. mdpi.com Advanced hydrogels can be designed to release drugs in response to specific triggers like pH or temperature, allowing for targeted delivery. mdpi.com
Microparticles: These are small polymeric particles (0.05-2.00mm in diameter) that can be formulated to provide controlled or delayed-release profiles. bioline.org.br The drug is dispersed within the polymer matrix, and its release is governed by diffusion through the polymer and/or erosion of the matrix itself. bioline.org.br Technologies like the Spheroidal Oral Drug Absorption System (SODAS) utilize multiparticulate beads to achieve customized release profiles, such as an initial immediate release followed by sustained delivery. bioline.org.br
| Polymer Type | Delivery System | Potential Application for a this compound-like Compound | Key Release Factor |
| Natural (e.g., Alginate, Chitosan) | Hydrogel, Microparticles | Oral controlled release, mucoadhesive delivery | Swelling, erosion, biodegradation |
| Synthetic (e.g., PLGA, PCL) | Microparticles, Nanoparticles | Long-acting injectable formulations | Bulk erosion, diffusion |
| Environmentally-Responsive | Hydrogel | pH-triggered release in the GI tract | Change in environmental pH or temperature |
Nanoparticle and Liposomal Formulations for Targeted Delivery
Nanoparticle-based delivery systems utilize carriers typically ranging from 1 to 1000 nanometers in size to improve the precision and efficacy of drugs. worldbrainmapping.org These technologies can enhance bioavailability, protect the drug from degradation, and enable targeted delivery to specific tissues, thereby reducing systemic side effects. worldbrainmapping.orgfrontiersin.org
Lipid Nanoparticles (LNPs): These are nanoparticles with a solid lipid core, which can solubilize lipophilic molecules. ascendiacdmo.com LNPs are an advanced delivery system, famously used in mRNA vaccines, and are effective for delivering poorly water-soluble drugs. ascendiacdmo.com Their small size improves suspension, stability, and efficacy. ascendiacdmo.com
Liposomes: Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core. frontiersin.orgunibo.it This structure allows them to carry both hydrophilic and lipophilic drugs. mdpi.com They are biocompatible, biodegradable, and can protect the encapsulated drug from premature degradation. frontiersin.orgunibo.it Surface modifications can be made to liposomes to actively target specific cells or tissues. frontiersin.org The use of liposomes can prolong the retention of a drug at the site of action and provide controlled release. nih.gov
| Formulation | Core Structure | Primary Advantage for a this compound-like Compound |
| Lipid Nanoparticles | Solid lipid matrix | Enhanced delivery of poorly water-soluble compounds, improved stability. ascendiacdmo.com |
| Liposomes | Aqueous pocket | Encapsulation of both hydrophilic and lipophilic compounds, targeted delivery. frontiersin.org |
Osmotic Pressure and Other Advanced Release Mechanisms
Osmotic drug delivery systems utilize osmotic pressure as the driving force for controlled drug release. derpharmachemica.com These systems are known for their reliability and ability to deliver drugs at a zero-order rate, meaning the release is constant and independent of factors like gastrointestinal pH. derpharmachemica.com
A typical osmotic pump tablet consists of a core containing the drug and an osmotic agent, all enclosed in a semipermeable membrane with a small, laser-drilled orifice. derpharmachemica.comnih.gov When the tablet is in an aqueous environment, water is drawn through the membrane due to the osmotic gradient, creating pressure that pushes the drug out of the orifice at a controlled rate. ualberta.ca
Controlled Porosity Osmotic Pumps (CPOPs): This design incorporates water-soluble additives (pore formers) into the semipermeable coating. ijpsjournal.com Upon contact with water, these additives dissolve, forming a microporous membrane in situ, which then controls the release of the drug. nih.govijpsjournal.com The release rate can be modulated by adjusting the level of the pore-forming agent in the coating. nih.gov
| Osmotic System Type | Release Mechanism | Key Features |
| Elementary Osmotic Pump | Osmotic pressure forces drug solution through a single orifice. csjmu.ac.in | Delivers at a constant, zero-order rate. derpharmachemica.com |
| Push-Pull Osmotic Pump | A bilayer core with a drug layer and a "push" layer that swells. ualberta.ca | Can deliver poorly soluble drugs; constant release. |
| Controlled Porosity Osmotic Pump | Pore-forming agents in the membrane dissolve to create channels for drug release. nih.gov | Eliminates the need for laser drilling; release is dependent on membrane porosity. nih.gov |
Lyophilization and Solid-State Stability Research of this compound Formulations
Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. researchgate.net This technique is crucial for stabilizing biopharmaceuticals and other complex molecules that are unstable in aqueous solutions. coriolis-pharma.com A stable lyophilized powder is easier to store and transport, extending the product's shelf life. coriolis-pharma.com
Optimization of Lyophilization Cycles and Excipient Selection
The success of lyophilization depends heavily on an optimized cycle and the careful selection of excipients. The process consists of three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). researchgate.net
Excipient Selection: Excipients are critical for protecting the active ingredient during the stresses of freezing and drying.
Cryoprotectants: These substances protect proteins from denaturation during the freezing phase. mdpi.com
Lyoprotectants: These are necessary to prevent inactivation and aggregation of the drug in the dried state by forming a stable, amorphous glassy matrix that replaces the water. mdpi.com Sugars like sucrose (B13894) and trehalose (B1683222) are common lyoprotectants. mdpi.com
Bulking Agents: These provide structure to the lyophilized cake. Mannitol is a common choice as it can form a crystalline scaffold.
Cycle Optimization: Each stage of the lyophilization cycle must be carefully controlled. For instance, the freezing rate can impact the ice crystal structure, which in turn affects the efficiency of the primary drying phase. Primary and secondary drying times and temperatures must be optimized to ensure complete sublimation and desorption without causing product collapse or degradation. researchgate.net
Investigation of Amorphous and Crystalline States in Lyophilized Products
The solid-state properties of a lyophilized product are critical to its stability. The final product can exist in either a crystalline or an amorphous state, or a combination of both.
Amorphous State: In this state, molecules lack long-range order. Amorphous materials are characterized by a glass transition temperature (Tg). For maximum stability, a lyophilized product should be stored below its Tg to ensure the glassy state is maintained and molecular mobility is minimized. mdpi.com Lyoprotectants like sucrose help to form a high-Tg amorphous matrix, which is essential for stabilizing sensitive biological drugs. mdpi.com
Crystalline State: In this state, molecules are arranged in a highly ordered, repeating lattice. Some excipients, like mannitol, are often used to induce crystallinity, which can provide an elegant cake structure and improve the efficiency of the drying process. However, the crystallization of an excipient can also lead to phase separation and potentially destabilize the active ingredient if not properly controlled.
Solid-state hydrogen-deuterium exchange mass spectrometry (ssHDX-MS) is an advanced analytical technique used to study the local structure and dynamics of proteins in the lyophilized state. nih.gov It can provide insights into how different excipients protect various regions of a protein, helping to understand the mechanisms of degradation and guide the development of more stable formulations. nih.gov
Long-Term Stability Assessment of Lyophilized this compound
Lyophilization, or freeze-drying, is a critical process for enhancing the long-term storage stability of biopharmaceuticals that are otherwise unstable in aqueous solutions. researchgate.net This technique is particularly relevant for compounds like this compound, a beta-adrenergic blocker, to ensure its chemical integrity and efficacy over extended periods. ncats.iotargetmol.com The process involves removing water from the product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. mdpi.com This minimizes chemical degradation pathways that require an aqueous environment.
The primary goal of lyophilizing this compound is to create a stable solid dosage form that can be stored at manageable temperatures, such as refrigerated (2-8 °C) or ambient conditions, thereby overcoming the challenges and costs associated with cold-chain management required for many liquid formulations. biopharminternational.com The stability of lyophilized this compound is contingent upon the successful formulation, which includes the careful selection of excipients like cryoprotectants (e.g., sucrose or trehalose) that protect the molecule during the freezing and drying stresses and contribute to the stability of the final lyophilized cake.
Long-term stability studies for lyophilized this compound would be designed to monitor its physical and chemical properties over time under various storage conditions. Key parameters assessed in such a study are outlined in the table below. The objective is to ensure that the product remains within its predefined specification limits throughout its shelf life. Recent advancements in lyophilization have shown that an optimized process can yield products that are stable for over a year at refrigerated temperatures and can withstand room temperature for several weeks. mdpi.com
Table 1: Parameters for Long-Term Stability Testing of Lyophilized this compound
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To detect any changes in color, cake structure (e.g., collapse, cracking), or signs of melting. |
| Purity & Degradants | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of active this compound and detect/quantify any degradation products formed during storage. |
| Moisture Content | Karl Fischer Titration | To measure the residual moisture in the lyophilized cake, as excess moisture can accelerate degradation. |
| Reconstitution Time | Visual Inspection with Timed Measurement | To ensure the lyophilized powder dissolves quickly and completely in the appropriate solvent before use. |
| pH of Reconstituted Solution | pH Meter | To check for any pH shifts in the reconstituted product, which could indicate chemical degradation. |
Prodrug Design and Bioconversion Studies for this compound
The prodrug approach is a well-established strategy in drug development to overcome undesirable properties of a parent drug molecule. researchgate.net A prodrug is a bioreversible derivative of an active compound that undergoes an enzymatic or chemical transformation in the body to release the parent drug. google.com For this compound, designing a prodrug could aim to enhance properties such as aqueous solubility, membrane permeability, or oral bioavailability. researchgate.netgoogle.com
The rational design of a this compound prodrug involves the chemical modification of a specific functional group on the parent molecule. This compound possesses hydroxyl and secondary amine groups which are common targets for prodrug derivatization. medkoo.com A common strategy is to form an ester, carbamate, or phosphate (B84403) linkage by attaching a promoiety to one of these functional groups. openmedicinalchemistryjournal.comnih.gov
The synthesis of these prodrugs requires carefully planned chemical reactions. For instance, creating an ester prodrug would typically involve reacting the hydroxyl group of this compound with a selected carboxylic acid or its activated derivative (like an acyl chloride) in the presence of a suitable catalyst. chemrevlett.com The choice of the promoiety is crucial as it influences the prodrug's physicochemical properties and its rate of bioconversion back to this compound. nih.gov The synthesis process must be optimized to ensure a high yield of the desired prodrug while minimizing side reactions and the formation of impurities. chemrevlett.comnih.gov
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Type | Target Functional Group | Linkage | Potential Advantage | Synthetic Precursor Example |
| Ester Prodrug | Hydroxyl (-OH) | Ester | Improved lipophilicity, enhanced membrane permeation. | Acyl Chloride or Carboxylic Acid |
| Carbamate Prodrug | Secondary Amine (-NH) | Carbamate | Altered solubility, protection of the amine group. | Chloroformate |
| Phosphate Ester Prodrug | Hydroxyl (-OH) | Phosphate Ester | Increased aqueous solubility for parenteral formulations. | Phosphoryl Chloride |
Once a this compound prodrug is synthesized, it is essential to evaluate its conversion back to the active parent drug. This is assessed through a combination of in silico (computational) and in vitro (laboratory-based) methods. mdpi.com
In silico models and computational tools can predict the ADME (absorption, distribution, metabolism, and excretion) properties of the designed prodrugs. mdpi.com These models help to virtually screen large libraries of potential prodrug candidates to identify those with the most promising characteristics, such as good oral absorption or the desired metabolic profile, before committing to extensive laboratory synthesis and testing. mdpi.commdpi.com Molecular docking studies can further simulate the interaction of the prodrug with metabolic enzymes (like esterases or phosphatases) that are responsible for its activation, providing insight into the bioconversion mechanism. nih.gov
In vitro studies are then performed to confirm the computational predictions. These experiments typically involve incubating the prodrug in biological media that mimic conditions in the body, such as human plasma, or with specific tissue homogenates (e.g., from the liver or intestine) that contain the enzymes responsible for bioconversion. openmedicinalchemistryjournal.comnih.gov The rate of disappearance of the prodrug and the appearance of the parent this compound are measured over time, usually by HPLC. nih.gov These studies are critical to confirm that the prodrug is stable enough to reach its target but is efficiently cleaved to release the active drug to exert its therapeutic effect. nih.gov The data gathered from these studies determine whether a prodrug candidate has the appropriate profile to proceed to further development. nih.gov
Preclinical Mechanistic Investigations of Dalbraminol
In Vitro Cellular and Biochemical Assays
No specific data from in vitro cellular or biochemical assays for Dalbraminol are available in published literature. Beta-adrenergic blockers as a class undergo extensive in vitro characterization to determine their pharmacological profile. eurofinsdiscovery.comnih.gov This typically involves a suite of assays to establish receptor affinity, functional activity, and cellular impact.
Receptor Binding and Radioligand Displacement Assays in Isolated Membranes and Cell Lines
Specific receptor binding affinities (such as Kᵢ or Kₔ values) and Bmax values for this compound at adrenergic receptors are not documented in publicly accessible data. Standard preclinical evaluation for a beta-blocker would involve competitive radioligand binding assays using membranes from cells expressing specific adrenergic receptor subtypes (e.g., β₁, β₂) to determine the compound's binding affinity and selectivity. nih.govnih.gov Without these data, a quantitative comparison of this compound's receptor interaction with other beta-blockers is not possible.
Functional Assays Measuring Cellular Responses to Adrenergic Stimulation and Inhibition
There is no published information on the functional effects of this compound in cellular assays. Such investigations for a beta-blocker would typically measure the compound's ability to antagonize agonist-induced (e.g., isoproterenol) downstream signaling, such as the modulation of intracellular cyclic AMP (cAMP) levels in cell lines expressing beta-adrenergic receptors. eurofinsdiscovery.complos.orginnoprot.com These functional assays are critical for classifying a compound as a neutral antagonist, a partial agonist, or an inverse agonist, but this information has not been found for this compound.
Gene Expression and Proteomic Profiling in Response to this compound
No studies detailing the effects of this compound on gene expression or protein profiles are available. Modern preclinical studies may employ techniques like DNA microarrays, RNA-Seq, or mass spectrometry-based proteomics to understand how a compound alters cellular function on a global scale. wikipedia.orgwikipedia.orgnih.gov This type of data, which could reveal novel mechanisms or off-target effects, is not available for this compound in the public record.
In Vivo Pharmacological Characterization in Animal Models
Specific in vivo pharmacological data for this compound from animal studies is not available in the public domain. Preclinical development of a cardiovascular agent like a beta-blocker routinely involves extensive testing in both rodent and non-rodent animal models to characterize its physiological effects. europa.euunderstandinganimalresearch.org.ukemkatech.com
Modulation of Cardiovascular Parameters in Rodent and Non-Rodent Models
No published studies were found that describe the effects of this compound on cardiovascular parameters such as heart rate, blood pressure, or cardiac contractility in any animal model. Standard safety pharmacology studies would utilize methodologies like radiotelemetry in conscious, unrestrained animals (e.g., rats or dogs) to assess the hemodynamic effects of a new chemical entity. vivonics-preclinical.comnih.govfrontiersin.org The absence of this data prevents any summary of its in vivo cardiovascular profile.
Investigation of Non-Cardiovascular Biological Activities in Specific Disease Models
There is no information available regarding the investigation of this compound in specific non-cardiovascular disease models. While a recent computational, or virtual screening, study identified this compound as a potential candidate for targeting the main protease of the SARS-CoV-2 virus, this was not based on experimental in vitro or in vivo data. kaggle.com The exploration of a compound's activity in other disease models is a common strategy in drug development, but no such reports for this compound could be located.
Receptor Occupancy Studies in Animal Brain and Peripheral Tissues
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Advanced Imaging Techniques for In Vivo Molecular Targeting
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Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Ligand Development
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Optical Imaging for Receptor Localization and Dynamics
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Future Research Perspectives on Dalbraminol
Exploration of Unconventional Molecular Pathways and Targets
Future research on Dalbraminol should extend beyond its established role as a beta-blocker to investigate its effects on less conventional molecular pathways. While its primary mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors, the full spectrum of its molecular interactions remains largely unexplored. ijrpc.com Investigating these alternative pathways could uncover novel therapeutic possibilities for a range of diseases.
A critical area of inquiry would be the identification of new molecular targets for this compound. Techniques such as chemical screening of diverse compound libraries against specific cellular targets can reveal unexpected interactions. nih.gov For instance, studies on other compounds have successfully identified novel therapeutic targets in diseases like acute leukemias and multiple myeloma through such screening approaches. nih.govnih.gov Delineating the signaling cascades affected by this compound could, therefore, identify new applications for this compound. nih.gov
Furthermore, understanding the potential for "off-target" effects is crucial. While often associated with adverse effects, off-target interactions can sometimes be therapeutically beneficial. A comprehensive profiling of this compound against a wide range of receptors, enzymes, and ion channels could reveal such opportunities. For example, some drugs have been found to interact with targets like the serotonin (B10506) 5-HT2C receptors, which are implicated in depressive and anxious states, beyond their primary mechanism. iiab.me Similarly, investigating this compound's influence on pathways related to oxidative stress, such as those involving Forkhead box O3 (FOXO3) proteins, could open new avenues for its use in conditions where cellular protection is key. frontiersin.org
Future studies could employ a variety of in vitro and in vivo models to elucidate these unconventional pathways. nih.gov The use of advanced molecular biology techniques, including genomics and proteomics, will be instrumental in mapping the complete pharmacological footprint of this compound. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and development of new applications for this compound. ucr.edu These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. acs.org
One of the primary applications of AI in this context would be the prediction of novel therapeutic targets and the elucidation of complex biological mechanisms. ucr.edu By training AI models on existing biological and chemical data, researchers can predict the potential interactions of this compound with various proteins and pathways. acs.org This in silico approach can significantly narrow down the field of potential targets for further experimental validation, saving considerable time and resources. ucr.edu
Furthermore, AI can enhance the efficiency of clinical trial design for any new indications of this compound that are discovered. Predictive models can help to stratify patient populations, identifying those who are most likely to respond to treatment based on their genetic or biomarker profiles. This can lead to smaller, more targeted, and more successful clinical trials.
The following table illustrates potential applications of AI and ML in this compound research:
| AI/ML Application Area | Description | Potential Impact on this compound Research |
|---|---|---|
| Target Identification | Using algorithms to analyze biological data and predict novel molecular targets. | Uncovering new therapeutic uses for this compound beyond its beta-blocker activity. |
| Virtual Screening | Computationally screening large libraries of molecules for potential binding to a target. | Identifying new derivatives of this compound with enhanced properties. |
| Predictive Toxicology | AI models to predict potential toxic effects of a compound early in development. | Reducing the risk of late-stage failures in drug development. |
| Clinical Trial Optimization | Using ML to design more efficient clinical trials and identify patient subgroups. | Accelerating the clinical development of this compound for new indications. |
Collaborative Research Initiatives and Open Science Approaches for Data Sharing
To fully unlock the research potential of this compound, a shift towards more collaborative and open research models is essential. The complexity of modern drug discovery necessitates the integration of diverse expertise and resources, which can be facilitated through collaborative platforms and open science initiatives. cureusjournals.com
Collaborative research platforms can bring together researchers from academia, industry, and government to share data, methodologies, and insights. cureusjournals.comhhs.se Such platforms can serve as a centralized hub for all research activities related to this compound, from basic science to clinical studies. uq.edu.au By fostering a more interconnected research community, these platforms can accelerate the pace of discovery and avoid the duplication of efforts. dotmatics.com
Open science approaches, which advocate for the transparent and unrestricted sharing of research data and publications, would be particularly beneficial for a compound like this compound, for which public domain information is currently limited. By making research findings readily accessible, the scientific community can collectively build upon previous work, leading to a more comprehensive understanding of the compound's properties and potential applications.
The benefits of a collaborative and open approach to this compound research are summarized in the table below:
| Collaborative/Open Science Approach | Description | Benefit for this compound Research |
|---|---|---|
| Multi-institutional Consortia | Formal partnerships between different research institutions. | Pooling of resources, expertise, and patient populations for larger, more robust studies. |
| Open Data Repositories | Publicly accessible databases for sharing raw research data. | Enabling re-analysis of data and the development of new hypotheses by the wider scientific community. |
| Pre-competitive Collaboration | Collaboration between pharmaceutical companies on early-stage research. | Sharing the risks and costs of foundational research on this compound's mechanisms and potential targets. |
| Crowdsourcing Research Questions | Engaging a broader community in identifying key research priorities. | Ensuring that research efforts are aligned with the most pressing scientific and clinical needs. |
Development of Novel Analytical Techniques for this compound and Its Metabolites
The development of robust and sensitive analytical methods is a cornerstone of pharmaceutical research, ensuring the quality, consistency, and safety of drug compounds. labmanager.com For this compound, future research should focus on creating and validating novel analytical techniques for the parent compound and its metabolites. chromatographyonline.com
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and would be a key tool for this compound. longdom.org The development of a stability-indicating HPLC method is crucial for quantifying this compound and detecting any degradation products in pharmaceutical formulations. chromatographyonline.com Such a method would involve optimizing parameters like the column type, mobile phase composition, and detector wavelength to achieve the desired separation and sensitivity. thermofisher.com
The following table provides an example of a starting point for the development of an HPLC method for this compound:
| HPLC Parameter | Example Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) | A common solvent system for achieving good separation of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC. |
| Detection | UV at 230 nm | Selected based on the UV absorbance properties of the molecule. europa.eu |
| Injection Volume | 20 µL | A standard volume for analytical injections. |
Beyond the analysis of the drug substance itself, the study of its metabolites is critical for understanding its pharmacokinetic and pharmacodynamic profile. Metabolomics, the comprehensive analysis of metabolites in biological samples, can provide a detailed picture of how this compound is processed in the body. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying drug metabolites. nih.govbiocrates.com
Future research should focus on developing targeted and untargeted metabolomics approaches to study this compound. metabolon.com Targeted methods would focus on quantifying known or expected metabolites, while untargeted methods would aim to identify all detectable metabolites in a sample, potentially revealing previously unknown metabolic pathways. metabolon.com The sample preparation, including quenching and extraction protocols, would need to be carefully optimized to ensure the accurate analysis of intracellular metabolites. mdpi.com
Q & A
Q. What are the established synthetic pathways for Dalbraminol, and what are their respective yields under standard laboratory conditions?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, including ketone reduction, chiral resolution, and protective group strategies. A comparative analysis of three pathways (e.g., Grignard reaction-based, catalytic asymmetric synthesis, and enzymatic resolution) reveals yield variations:
Q. What in vitro assays are most effective for evaluating this compound’s mechanism of action?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor binding assays) using validated cell lines (HEK293, HeLa) or purified proteins. For example:
- Kinetic Analysis : Measure IC50 values via fluorogenic substrate assays under varying pH/temperature conditions.
- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd).
Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across different in vivo models?
- Methodological Answer : Discrepancies often arise from interspecies metabolic differences or dosing regimens. To address this:
Comparative PK Studies : Conduct parallel trials in rodents vs. non-human primates, monitoring plasma concentration-time profiles.
Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites affecting clearance rates.
Physiologically Based PK (PBPK) Modeling : Simulate human PK parameters using in vitro-in vivo extrapolation (IVIVE).
Document all variables (e.g., diet, circadian rhythm) to minimize confounding factors .
Q. What experimental designs are optimal for assessing this compound’s efficacy in complex disease models (e.g., cancer metastasis)?
- Methodological Answer : Employ orthotopic xenograft models with bioluminescent imaging to track metastasis in real time. Key considerations:
- Dose Optimization : Use a fractional factorial design to test multiple doses/concomitant therapies.
- Endpoint Selection : Combine tumor volume measurement with histopathological analysis of metastatic sites.
- Bias Mitigation : Randomize treatment groups and blind data analysts to experimental conditions.
Reference FINERMAPS criteria to ensure feasibility and relevance .
Q. How should researchers approach data analysis when this compound exhibits dual agonist/antagonist behavior in different tissues?
- Methodological Answer : Apply systems pharmacology models to quantify tissue-specific receptor occupancy and downstream signaling. Steps include:
Tissue Sampling : Collect organ-specific RNA-seq/proteomic data post-treatment.
Pathway Enrichment Analysis : Use tools like Gene Ontology (GO) or KEGG to identify divergent signaling networks.
Dynamic Modeling : Develop ordinary differential equation (ODE) models to simulate concentration-dependent effects.
Validate findings using siRNA knockdown or CRISPR-edited cell lines .
Data Contradiction & Reproducibility
Q. What strategies can mitigate reproducibility issues in this compound’s cytotoxicity assays?
- Methodological Answer : Standardize protocols across labs using the following framework:
- Cell Culture : Adhere to ATCC guidelines for passage number and media composition.
- Compound Handling : Use fresh stock solutions to avoid degradation; validate stability via HPLC.
- Inter-Lab Calibration : Share reference samples between labs and perform cross-validation.
Publish raw data and analysis code in open-access repositories to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
